[2-(Butylthio)ethyl]amine hydrochloride
Description
[2-(Butylthio)ethyl]amine hydrochloride is an organic compound comprising a primary amine group (-NH₂) bonded to an ethyl chain terminated with a butylthio (-S-C₄H₉) substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents. This compound is structurally characterized by a thioether linkage, which confers unique electronic and steric properties compared to oxygen-containing analogs. Its synthesis typically involves alkylation of ethylamine derivatives with butylthiol precursors, followed by acidification to form the hydrochloride salt.
Properties
IUPAC Name |
2-butylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-2-3-5-8-6-4-7;/h2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKWYBVRAHTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Butylthio)ethyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with butyl mercaptan under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the butylthio group. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
[2-(Butylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions, which are fundamental in organic chemistry.
Biology
- Enzyme Inhibition Studies : [2-(Butylthio)ethyl]amine hydrochloride has been employed in studies involving enzyme inhibition and protein modification. It interacts with enzymes, potentially leading to either inhibition or activation of enzymatic activities. This property is vital for understanding biochemical pathways and developing inhibitors for therapeutic purposes .
- Thiol-Containing Compound Research : The compound is utilized in studies that focus on thiol-containing compounds and their interactions with biological systems. This includes exploring its effects on cellular processes and signaling pathways.
Medicine
- Therapeutic Potential : Research has indicated that this compound may have antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. Its mechanism often involves binding to molecular targets, which can modulate biological pathways relevant to disease treatment .
- Drug Development : The compound's ability to modify enzyme active sites has implications for drug design, particularly in creating targeted therapies for conditions like cancer and infectious diseases.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the production of specialty chemicals with specific properties. Its versatility makes it valuable in various manufacturing processes.
Case Studies
- Inhibition of Enzymatic Activity : In a study focusing on enzyme inhibitors, this compound demonstrated significant activity against specific enzymes involved in metabolic pathways. This finding supports its potential as a therapeutic agent targeting metabolic disorders .
- Anticancer Activity : Research has shown that the compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. These results highlight its potential application in cancer therapy development.
- Antimicrobial Properties : Studies investigating the antimicrobial effects of this compound revealed promising results against several bacterial strains, suggesting its utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [2-(Butylthio)ethyl]amine hydrochloride involves its interaction with molecular targets through its functional groups. The butylthio group can participate in thiol-disulfide exchange reactions, while the ethylamine moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways and exert specific effects depending on the context of the research or application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares [2-(Butylthio)ethyl]amine hydrochloride with structurally related amine hydrochlorides, emphasizing substituent effects on properties and applications:
| Compound Name | Molecular Formula | Key Substituents | Spectral Features (IR/NMR) | Applications | References |
|---|---|---|---|---|---|
| This compound | C₆H₁₅NS·HCl | Butylthio (-S-C₄H₉) | N-H stretch: ~2500-3000 cm⁻¹ (broad); S-C stretch: ~600-700 cm⁻¹ | Pharmaceutical intermediates | |
| 2-(Butylthio)benzenamine hydrochloride | C₁₀H₁₅NS·HCl | Butylthio attached to benzene ring | Aromatic C-H stretches: ~3000 cm⁻¹; S-C stretch: ~650 cm⁻¹ | Ligand for metal complexes | |
| Captodiame hydrochloride | C₂₁H₂₉NS₂·HCl | Bis(butylthio)-benzyl moiety | Aromatic and aliphatic C-H stretches; S-C stretches: ~620-680 cm⁻¹ | Histamine-1 receptor antagonist | |
| [2-(2-tert-butylphenoxy)ethyl]methylamine hydrochloride | C₁₃H₂₂ClNO | Phenoxy (-O-C₆H₃(t-Bu)) | O-C stretch: ~1200 cm⁻¹; tert-butyl C-H: ~2870-2960 cm⁻¹ | Potential CNS-active agents | |
| (5-bromothiophen-2-yl)methylamine hydrochloride | C₈H₁₃BrClNOS | Bromothiophene, methoxyethyl | Br-C stretch: ~500-600 cm⁻¹; C-O-C stretch: ~1100 cm⁻¹ | Organic electronics, drug design |
Key Findings
Thioether vs. Ether Linkages: The thioether group in this compound exhibits lower electronegativity but higher nucleophilicity compared to ethers (e.g., phenoxy derivatives in ). This enhances its reactivity in alkylation or coordination reactions . Thioethers are more prone to oxidation (forming sulfoxides/sulfones) than ethers, impacting storage conditions .
Alkyl Chain Length and Solubility :
- The butylthio group increases lipophilicity compared to shorter chains (e.g., methylthio or ethylthio analogs), reducing aqueous solubility but improving membrane permeability in drug candidates .
- In contrast, hydrophilic analogs like [2-(methoxyethyl)amine] derivatives (e.g., ) show enhanced water solubility, making them suitable for chromatographic applications .
Biological Activity :
- Captodiame hydrochloride (), which contains a bis(butylthio)-benzyl group, demonstrates histamine antagonism, highlighting the role of thioether groups in receptor binding. The absence of aromatic rings in this compound may limit such bioactivity but simplifies metabolic pathways.
Spectral Differentiation :
- IR spectra of thioether-containing compounds (e.g., ~600-700 cm⁻¹ for S-C stretches) differ markedly from oxygenated analogs (e.g., ~1100-1200 cm⁻¹ for C-O-C) .
- ¹H NMR of this compound shows distinct alkyl proton signals (δ 1.0–1.5 ppm for butyl chain) compared to aromatic counterparts (δ 6.5–7.5 ppm in ).
Biological Activity
[2-(Butylthio)ethyl]amine hydrochloride, a compound with diverse applications in chemistry and biology, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₇H₁₈ClN₁S
- CAS Number : 60116-77-0
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound is known to:
- Inhibit Enzymatic Activity : It binds to the active sites of specific enzymes, preventing substrate access which leads to inhibition of enzymatic reactions.
- Modify Proteins : The compound can covalently modify amino acid residues in proteins, altering their function and potentially leading to changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Streptococcus pneumoniae | 1 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 15.3 |
| MDA-MB-231 (breast cancer) | >37 |
| NUGC-3 (gastric cancer) | >37 |
These results indicate selective cytotoxicity, with lower IC50 values suggesting higher potency against HepG2 cells compared to other lines .
Study on Enzyme Inhibition
A study focused on the inhibition of ADAM17, an enzyme involved in inflammatory processes, revealed that this compound effectively suppressed the enzymatic activity. The study highlighted the compound's potential as an anti-inflammatory agent due to its ability to modulate protein interactions within inflammatory pathways .
Study on Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against resistant strains of bacteria. The results demonstrated significant antibacterial activity, supporting its use in treating infections caused by multidrug-resistant organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
